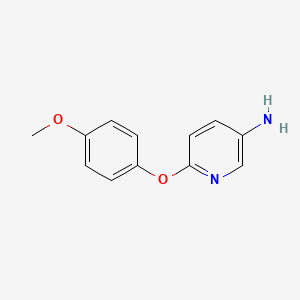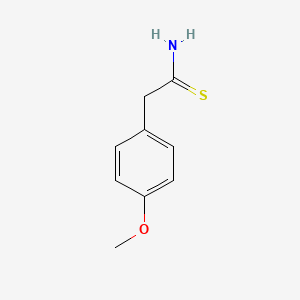
9H-Xanthene-9-methanol
Overview
Description
9H-Xanthene-9-methanol, also known as 9-xanthene-9-methanol or 9-xanthene-methanol, is an organic compound that is used in a variety of scientific research applications. It is a colorless, water-soluble compound with a molecular weight of 152.20 g/mol. 9H-Xanthene-9-methanol is a derivative of xanthone, a class of molecules that have a wide range of biological activities. 9H-Xanthene-9-methanol has been used as a substrate for the synthesis of various pharmaceuticals, as well as for the study of biochemical and physiological processes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 9H-Xanthene-9-methanol.
Scientific Research Applications
Pharmaceutical Research: Antioxidant and Anti-inflammatory Properties
9H-Xanthene-9-methanol derivatives have been extensively studied for their antioxidant and anti-inflammatory activities. The core structure of xanthones allows for a variety of substituents, leading to diverse pharmacological activities. Notably, studies have shown that xanthone derivatives can modulate the Nrf2 pathway in inflamed human macrophages, countering oxidative stress and inflammation .
Synthetic Chemistry: Building Blocks for Complex Molecules
The xanthone scaffold serves as a versatile building block in synthetic chemistry. It’s used in the synthesis of complex molecules through various reactions, including the Friedel–Crafts reaction, Ullmann-ether coupling, and [4+2] cycloaddition. These methods enable the creation of a wide range of biologically active xanthone structures .
Biotechnology: Enzyme Inhibition
In biotechnological research, xanthene derivatives are explored for their enzyme inhibition properties. They have shown potential in inhibiting α-glucosidase, which is significant in the development of treatments for diabetes and other metabolic disorders .
Neuroscience: Anti-Alzheimer’s Disease Agents
The biological activities of xanthone derivatives extend to neuroscience, where they are investigated for their anti-Alzheimer’s disease potential. Their interaction with amyloid-beta peptides and neuroprotective effects are areas of active research .
Cancer Research: Anticancer Agents
Xanthone compounds have been identified as promising anticancer agents. Their ability to induce apoptosis and inhibit cell proliferation is being studied in various cancer cell lines, offering potential pathways for cancer therapy .
Mechanism of Action
Target of Action
9H-Xanthene-9-methanol, also known as (9H-xanthen-9-yl)methanol, is a type of xanthone, a class of compounds known for their diverse biological activities Many xanthone structures have shown promising biological activities, suggesting that they interact with multiple targets in the body .
Mode of Action
It is thought to activate the immune system by transferring reactions and promoting the production of antibodies . It also shows anti-inflammatory effects by inhibiting the production of prostaglandins and leukotrienes .
Biochemical Pathways
Xanthone biosynthesis in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .
Result of Action
Xanthones owning a unique 9h-xanthen-9-one scaffold are endowed with a large diversity of medical applications, including antioxidant and anti-inflammatory activities .
properties
IUPAC Name |
9H-xanthen-9-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODHGYGQZLHGJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384280 | |
| Record name | 9H-Xanthene-9-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Xanthene-9-methanol | |
CAS RN |
5490-92-6 | |
| Record name | 9H-Xanthene-9-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




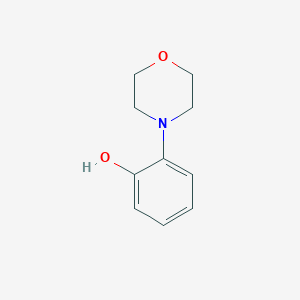
![5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1351177.png)


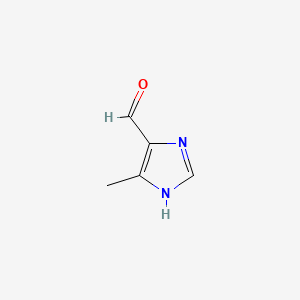

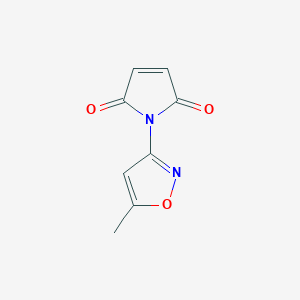
![N1-[3-(Methylthio)phenyl]-2-chloroacetamide](/img/structure/B1351190.png)
